![molecular formula C28H30N6O3 B1678208 Sograzepide CAS No. 155488-25-8](/img/structure/B1678208.png)
Sograzepide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antagoniste de la gastrine/CCK-B
Le sograzepide est un antagoniste de la gastrine/CCK-B extrêmement puissant, hautement sélectif et actif par voie orale . Il a une valeur d'IC50 de 0,1 nM, ce qui indique son effet inhibiteur puissant sur la gastrine/CCK-B .
Inhibiteur de la gastrine/CCK-A
En plus de son rôle d'antagoniste de la gastrine/CCK-B, le this compound a également un effet inhibiteur sur l'activité de la gastrine/CCK-A, avec un IC50 de 502 nM .
Recherche neurologique
Étant donné que le this compound peut remplacer la liaison spécifique de [125I]CCK-8 au cerveau de rat, il pourrait potentiellement être utilisé dans la recherche neurologique, en particulier dans les études relatives aux récepteurs de la gastrine/CCK-B .
Recherche vétérinaire
Il a été démontré que le this compound interagit avec les récepteurs clonés de la gastrine/CCK-B canine . Cela suggère des applications potentielles dans la recherche vétérinaire, en particulier dans les études impliquant des chiens.
Recherche médicale humaine
L'interaction du this compound avec les récepteurs clonés de la gastrine/CCK-B humaine suggère des applications potentielles dans la recherche médicale humaine, en particulier dans les études relatives aux récepteurs de la gastrine/CCK-B.
Études in vivo
Le this compound a été utilisé dans des études in vivo, en particulier celles qui étudient son effet inhibiteur sur la sécrétion d'acide gastrique induite par la pentagastrine .
Safety and Hazards
Mécanisme D'action
Target of Action
Sograzepide, also known as Netazepide, is an extremely potent, highly selective, and orally active Gastrin/Cholecystokinin 2 receptor (CCK2) antagonist . The primary targets of this compound are the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
Mode of Action
This compound interacts with its targets by replacing the specific binding of [125I]CCK-8 to the Gastrin/CCK-B receptors in the rat brain, cloned canine, and cloned human, with Ki values of 0.068, 0.62, and 0.19 nM, respectively . This interaction results in the inhibition of Gastrin/CCK-A activity, with an IC50 of 502 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Gastrin/CCK-B pathway. By antagonizing the Gastrin/CCK-B receptors, this compound inhibits the action of Gastrin/CCK-A, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its oral administration and its interaction with the Gastrin/CCK-B receptors. It has been shown to have an inhibitory effect on pentagastrin-induced gastric acid secretion in anesthetized rats with an ED50 of 87 nmol/kg
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of gastric acid secretion. This is achieved through its antagonistic action on the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
Propriétés
IUPAC Name |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYKNJZCVIKPP-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165906 | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155488-25-8 | |
Record name | Netazepide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netazepide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.